molecular formula C15H18N2O2 B14363311 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one CAS No. 92593-07-2

5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one

Cat. No.: B14363311
CAS No.: 92593-07-2
M. Wt: 258.32 g/mol
InChI Key: YHVQJTTUXUQBSL-UHFFFAOYSA-N
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Description

5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one typically involves the cyclocondensation of hydrazine derivatives with 1,3-diketones. One common method is the reaction of phenylhydrazine with 4-pentanoyl-3-methyl-2-pyrazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives, depending on the reagents and conditions used .

Scientific Research Applications

5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular pathways involved in inflammation, pain, or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3,5-dimethyl-1-phenyl-1H-pyrazole
  • 4-acetyl-3-methyl-1-phenyl-1H-pyrazole

Uniqueness

5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

92593-07-2

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H18N2O2/c1-3-4-10-13(18)14-11(2)16-17(15(14)19)12-8-6-5-7-9-12/h5-9,16H,3-4,10H2,1-2H3

InChI Key

YHVQJTTUXUQBSL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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